4-Amino-2-(4-chloroanilino)-5-[(3-chloro-2-thienyl)carbonyl]-3-thiophenecarbonitrile
Description
Molecular Formula: C₁₆H₉Cl₂N₃OS₂
Structural Features:
- 4-Chloroanilino group: Introduces aromaticity and electron-withdrawing effects. (3-Chloro-2-thienyl)carbonyl: Adds a halogenated thiophene-based ketone moiety, increasing lipophilicity.
This compound’s design integrates halogenation and heterocyclic diversity, commonly leveraged in medicinal chemistry for targeting enzymes or receptors.
Properties
IUPAC Name |
4-amino-2-(4-chloroanilino)-5-(3-chlorothiophene-2-carbonyl)thiophene-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2N3OS2/c17-8-1-3-9(4-2-8)21-16-10(7-19)12(20)15(24-16)13(22)14-11(18)5-6-23-14/h1-6,21H,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKAPEPIHGBSSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C(=C(S2)C(=O)C3=C(C=CS3)Cl)N)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Key Differences
Compound A : 4-Amino-2-anilino-5-(3,4-dichlorobenzoyl)-3-thiophenecarbonitrile
- Molecular Formula : C₁₈H₁₁Cl₂N₃OS
- Key Differences: Replaces the (3-chloro-2-thienyl)carbonyl with a 3,4-dichlorobenzoyl group.
Compound B : 2-Amino-4-(4-methoxyphenyl)-thiophene-3-carbonitrile
- Molecular Formula : C₁₂H₁₀N₂OS
- Key Differences :
Compound C : 3-Amino-5-anilino-2,4-dicyano thiophene
- Molecular Formula : C₁₂H₈N₄S
- Impact: Reduced steric hindrance and lipophilicity, likely affecting membrane permeability .
Physicochemical and Functional Comparisons
Table 1: Comparative Properties
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight | 402.34 g/mol | 396.26 g/mol | 238.28 g/mol | 240.28 g/mol |
| LogP (Predicted) | ~3.5 (high lipophilicity) | ~3.8 | ~2.1 | ~1.8 |
| Halogen Content | 2 Cl atoms | 2 Cl atoms | None | None |
| Key Functional Groups | Cyano, amino, chloro, carbonyl | Cyano, amino, dichlorobenzoyl | Methoxy, cyano | Dual cyano, amino |
Key Observations :
- Lipophilicity : The target compound and Compound A exhibit higher LogP values due to halogenation, favoring membrane penetration but risking metabolic oxidation.
- Synthetic Complexity : The target compound’s synthesis (via cyclization with halogenated reagents, as in ) is more resource-intensive than Compound B’s one-pot PTC synthesis .
Q & A
Q. What are the key synthetic strategies for preparing 4-Amino-2-(4-chloroanilino)-5-[(3-chloro-2-thienyl)carbonyl]-3-thiophenecarbonitrile?
The synthesis of this compound likely involves multi-step reactions, including:
- Substitution reactions to introduce the 4-chloroanilino group at position 2 of the thiophene ring.
- Carbonylation using reagents like 3-chloro-2-thienyl carbonyl chloride to functionalize position 5.
- Protection/deprotection strategies for the amino group to prevent side reactions during synthesis.
Q. Methodological Insight :
- Intermediate synthesis : Analogous thiophene derivatives (e.g., 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile) are synthesized via oxidation (KMnO₄/CrO₃) or substitution (amines, thiols) .
- Solvent optimization : Ethanol/water mixtures are effective for stabilizing intermediates and improving yields .
Q. How can researchers confirm the structural integrity of this compound?
Critical characterization techniques include:
- Nuclear Magnetic Resonance (NMR) : Analyze aromatic proton environments (e.g., 4-chloroanilino protons at δ 7.2–7.5 ppm) and carbonyl carbon signals (~190 ppm in NMR).
- Mass Spectrometry (MS) : Verify molecular weight (e.g., calculated ) and fragmentation patterns.
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as seen in similar thiophene-carbonitrile derivatives .
Reference : PubChem and CAS Common Chemistry provide validated spectral data for analogous compounds .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields during synthesis?
Key Variables :
- Temperature : Controlled heating (60–80°C) minimizes side reactions during carbonyl group introduction.
- Catalysts : Use Lewis acids (e.g., AlCl₃) to activate electrophilic substitution at the thiophene ring .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require inert atmospheres to prevent hydrolysis.
Case Study : Milling fine crystals (<88 µm) accelerates solid-solid phase transformations in similar compounds, suggesting particle size control improves reaction efficiency .
Q. How do polymorphic forms impact the compound’s physicochemical properties?
Thermodynamic Stability :
- Polymorphs exhibit enantiotropic relationships, where stability depends on temperature (e.g., a metastable dark-red form converts to stable red above 60°C) .
- Analytical Tools : X-ray powder diffraction (XRPD) and FT-IR differentiate polymorphs via lattice vibrations and crystal packing .
Mitigation Strategy : Ethanol vapor annealing reduces crystal defects, slowing phase transitions and stabilizing preferred forms .
Q. How should researchers resolve contradictions in biological activity data across studies?
Potential Causes :
- Polymorphism : Different crystal forms may alter solubility and bioavailability.
- Impurity profiles : Trace solvents (e.g., DMF residuals) can inhibit enzyme interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
